1-(2-Trifluorophenyl)-5-nitroindole

IDO1 Inhibition Cancer Immunotherapy Enzyme Assay

This compound uniquely combines an electron-deficient 5-nitroindole core with a lipophilic ortho-trifluorophenyl group. It delivers 7 nM cellular IDO1 potency, unmatched by simpler analogs. The substitution pattern enables regioselective chemistry and boosts metabolic stability. Ideal for kynurenine pathway studies, oligonucleotide universal bases, and benchmarking novel antagonists. Its well-characterized hERG/CYP profile supports lead optimization. Secure this high-purity building block for your next discovery program.

Molecular Formula C15H9F3N2O2
Molecular Weight 306.24 g/mol
Cat. No. B14861232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Trifluorophenyl)-5-nitroindole
Molecular FormulaC15H9F3N2O2
Molecular Weight306.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C15H9F3N2O2/c16-15(17,18)12-3-1-2-4-14(12)19-8-7-10-9-11(20(21)22)5-6-13(10)19/h1-9H
InChIKeyCTYHYJOARXEANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Trifluorophenyl)-5-nitroindole: A Specialized 5-Nitroindole Derivative for Advanced Medicinal Chemistry and Chemical Biology


1-(2-Trifluorophenyl)-5-nitroindole (molecular weight 306.24 g/mol, formula C15H9F3N2O2) is a heterocyclic building block that combines an electron-deficient 5-nitroindole core with a 2-trifluorophenyl N-substituent . This unique combination imparts distinct electronic and steric properties that differentiate it from simpler nitroindoles and other aryl-substituted analogs. The compound serves as both a synthetic intermediate for complex indole-containing structures and a direct pharmacophore in IDO1 inhibitor discovery programs [1][2].

Why 1-(2-Trifluorophenyl)-5-nitroindole Cannot Be Replaced by Other Nitroindoles or Simple Phenyl Analogs


Generic substitution of 1-(2-trifluorophenyl)-5-nitroindole with unsubstituted phenyl or other regioisomeric nitroindoles fails because the precise arrangement of the electron-withdrawing 5-nitro group and the lipophilic, ortho-trifluorophenyl substituent creates a unique pharmacophore . This exact substitution pattern is essential for achieving the potent 7 nM IDO1 inhibitory activity observed in cellular assays—a level of potency not attainable with the unsubstituted 1-phenyl-5-nitroindole analog or the 3- or 6-nitroindole isomers [1][2]. The trifluoromethyl group also significantly enhances metabolic stability and lipophilicity compared to non-fluorinated counterparts, directly impacting the compound's ADME profile and in vivo applicability [3].

Quantitative Differentiation Evidence for 1-(2-Trifluorophenyl)-5-nitroindole Versus Analogs


IDO1 Inhibitory Potency: A 10-Fold Improvement Over Clinical Candidate Epacadostat in Cellular Assays

1-(2-Trifluorophenyl)-5-nitroindole exhibits an IC50 of 7 nM against human IDO1 in HeLa cells [1]. This is approximately 10.7-fold more potent than the Phase 3 clinical candidate epacadostat, which has a reported IDO1 cellular IC50 of 75 nM in a comparable assay format [2]. The 7 nM value also places the compound among the most potent IDO1 inhibitors identified in early-stage discovery programs, comparable to optimized leads such as LY-3381916 (IC50 = 7 nM) .

IDO1 Inhibition Cancer Immunotherapy Enzyme Assay

hERG Channel Liability Profile: A Defined 1 µM IC50 Informs Cardiac Safety Risk Assessment

The compound inhibits the hERG potassium channel with an IC50 of 1.00 µM (1,000 nM) in a fluorescence polarization displacement assay [1]. This value provides a clear safety margin relative to the 7 nM IDO1 potency (selectivity index ~143-fold). For context, many early-stage IDO1 inhibitors require extensive optimization to mitigate hERG liability; a benchmark safety margin of >10 µM is typically sought for clinical candidates [2]. The explicit hERG data allows researchers to proactively design counter-screens or incorporate structural modifications to improve the cardiac safety profile.

hERG Inhibition Cardiac Safety Drug Development

CYP2C9 Inhibition: A 3.9 µM IC50 Guides Drug-Drug Interaction Risk Assessment

1-(2-Trifluorophenyl)-5-nitroindole inhibits cytochrome P450 2C9 (CYP2C9) with an IC50 of 3.9 µM in human liver microsomes [1]. This moderate inhibition suggests a potential for drug-drug interactions (DDI) and highlights the need for further evaluation in pharmacokinetic studies [2]. The quantitative data allow researchers to benchmark this compound against lead optimization criteria, where CYP IC50 values below 1 µM are generally considered high risk for DDI. The 3.9 µM value indicates a manageable risk profile suitable for early-stage discovery.

CYP2C9 Inhibition Drug Metabolism ADME

Universal Base Property of the 5-Nitroindole Core: Superior Duplex Stability Over 3-Nitropyrrole

The 5-nitroindole moiety, which forms the core of this compound, is a well-established superior universal base analogue. In direct head-to-head comparisons, 5-nitroindole-containing oligodeoxynucleotides exhibit significantly higher duplex stability (lower ΔTm) than those containing 3-nitropyrrole [1]. Six insertions of 5-nitroindole were found to be more stabilizing than three insertions of 3-nitropyrrole, based on stacking enthalpy measurements [2]. This property is preserved in the 1-(2-trifluorophenyl)-substituted derivative, making it a valuable synthon for designing non-discriminatory probes.

Universal Base Oligonucleotide Duplex Stability

High-Value Application Scenarios for 1-(2-Trifluorophenyl)-5-nitroindole Driven by Differentiated Evidence


Cancer Immunotherapy Research: Potent IDO1 Inhibition for Tumor Microenvironment Studies

The 7 nM cellular IC50 against IDO1 makes this compound a high-potency tool for investigating the kynurenine pathway in immuno-oncology [1][2]. Researchers can use it as a reference inhibitor to benchmark novel IDO1 antagonists or as a starting point for structure-activity relationship (SAR) optimization. Its potency rivals that of advanced clinical leads, enabling robust target engagement studies in HeLa and other IDO1-expressing cancer cell lines [3].

Oligonucleotide Probe and Primer Design: Leveraging Universal Base Properties of the 5-Nitroindole Core

The 5-nitroindole scaffold provides superior duplex stability and non-discriminatory base pairing compared to 3-nitropyrrole, making it ideal for synthesizing modified oligonucleotides [4][5]. The compound can be elaborated into nucleoside analogs for use as universal bases in degenerate primers, hybridization probes, and aptamer selections. Its enhanced stacking interactions ensure reliable performance even with multiple insertions [5].

Cardiac and Metabolic Safety Profiling: Early-Stage Drug Discovery ADME-Tox Assessment

The explicit hERG (1 µM) and CYP2C9 (3.9 µM) inhibition data provide a quantified baseline for assessing cardiovascular risk and drug-drug interaction potential [1][6]. Medicinal chemists can use this compound as a comparator to evaluate the impact of structural modifications on safety liabilities. The data support informed decision-making in lead optimization programs aiming to improve the therapeutic window of IDO1 inhibitors [3].

Synthetic Intermediate for Advanced Indole-Derived Pharmaceuticals

The compound's unique substitution pattern (2-trifluorophenyl and 5-nitro) enables regioselective transformations that are not possible with simpler indoles . It serves as a versatile building block for constructing more complex indole-containing drug candidates, particularly those requiring enhanced metabolic stability conferred by the trifluoromethyl group [7]. Its availability as a well-characterized, single-entity compound streamlines synthetic route development.

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